2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine
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Overview
Description
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are often incorporated into drug molecules due to their unique physicochemical properties, which can enhance the biological activities of the drugs .
Mode of Action
It is known that trifluoromethylpyridines can interact with various biological targets due to the unique characteristics of the fluorine atom and the pyridine moiety . The trifluoromethyl group (-CF3) is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the treatment of various diseases and disorders . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electronegativity, can significantly impact their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives can exhibit various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine. The unique physicochemical properties of the fluorine atom, such as its electronegativity, size, electrostatic interactions, and lipophilicity, can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl zinc chloride under appropriate conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
Scientific Research Applications
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinctive chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and stability, making it a valuable compound in various applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in the synthesis of novel organic molecules and the development of new materials .
Properties
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPQJMGBKTEGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1356113-40-0 |
Source
|
Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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